molecular formula C7H4ClNO3S B3051579 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 3476-02-6

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B3051579
CAS No.: 3476-02-6
M. Wt: 217.63 g/mol
InChI Key: NNNBYOYSLQUCNI-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 3476-02-6) is a high-purity chemical building block with the molecular formula C 7 H 4 ClNO 3 S and a molecular weight of 217.63 g/mol . This compound, characterized by its benzisothiazol-3-one core structure and a chloro substituent, is offered for research and development purposes. As a functionalized benzisothiazole derivative, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure is of significant interest for the synthesis of novel molecules, potentially acting as a precursor for the development of protease inhibitors, kinase inhibitors, and other biologically active agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) or to create targeted libraries for high-throughput screening . Disclaimer: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-4-2-1-3-5-6(4)7(10)9-13(5,11)12/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNBYOYSLQUCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574425
Record name 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-02-6
Record name 4-Chloro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

First Oxidation to 1-Oxide Intermediate

The metal-free oxidation of 4-chlorobenzo[d]isothiazol-3(2H)-one to its 1-oxide derivative is efficiently mediated by Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in aqueous dimethylformamide (DMF).

Optimized Conditions :

  • Substrate : 4-Chlorobenzo[d]isothiazol-3(2H)-one (0.2 mmol)
  • Oxidant : Selectfluor (1.0 equiv)
  • Solvent : H2O/DMF (9:1 v/v, 2.0 mL total)
  • Temperature : 25°C (room temperature)
  • Time : 1 hour
  • Yield : 92–95% (isolated)

Selectfluor operates via an electrophilic fluorination mechanism, generating a transient fluorosulfonium intermediate that undergoes hydrolysis to the sulfoxide. The aqueous DMF system enhances solubility while minimizing side reactions.

Second Oxidation to 1,1-Dioxide

The 1-oxide intermediate is further oxidized to 4-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide using m-chloroperoxybenzoic acid (m-CPBA).

Optimized Conditions :

  • Substrate : 4-Chlorobenzo[d]isothiazol-3(2H)-one-1-oxide (0.2 mmol)
  • Oxidant : m-CPBA (1.5 equiv)
  • Solvent : Dichloromethane (2.0 mL)
  • Temperature : 50°C
  • Time : 12 hours
  • Yield : 85–88% (isolated)

This sequential approach avoids over-oxidation byproducts and achieves high functional group tolerance. Gram-scale reactions (10 mmol) retain efficiency, yielding 83–85% product.

Traditional Oxidation Approaches

Hydrogen Peroxide in Acidic Media

Early methods employed 30% hydrogen peroxide (H2O2) in acetic acid at elevated temperatures (60–80°C). However, this approach suffers from:

  • Poor regioselectivity : Competitive oxidation at the 3-keto group or chloro substituent.
  • Safety concerns : Exothermic decomposition of H2O2 necessitates rigorous temperature control.
  • Moderate yields : 60–65% for 1,1-dioxide formation after 24 hours.

Single-Step Oxidation with m-Chloroperoxybenzoic Acid

Using excess m-CPBA (3.0 equiv) in dichloromethane at reflux (40°C, 24 hours) directly converts 4-chlorobenzo[d]isothiazol-3(2H)-one to the 1,1-dioxide. While feasible, this method produces:

  • Lower yields : 70–75% due to competing side reactions.
  • High oxidant waste : Requires stoichiometric excess for complete conversion.

Alternative One-Pot Methods

Catalytic Oxidation with H5IO6 and CrO3

A one-pot protocol using hexafluorophosphoric acid (H5IO6) and chromium trioxide (CrO3) in acetonitrile enables direct double oxidation.

Conditions :

  • Substrate : 4-Chlorobenzo[d]isothiazol-3(2H)-one (0.2 mmol)
  • Oxidant : H5IO6 (2.5 equiv), CrO3 (0.1 equiv)
  • Solvent : Acetonitrile (3.0 mL)
  • Temperature : 80°C (reflux)
  • Time : 8 hours
  • Yield : 72–75%

This method avoids isolation of the sulfoxide intermediate but suffers from chromium toxicity and challenging purification.

Comparative Analysis of Synthetic Methods

Method Oxidant System Conditions Yield Advantages Disadvantages
Stepwise (Selectfluor → m-CPBA) Selectfluor + m-CPBA H2O/DMF → DCM, 25°C → 50°C 85–88% High selectivity, scalable, green solvent Two-step process
Traditional (H2O2) H2O2/AcOH 60–80°C, 24 h 60–65% Low cost Safety risks, poor regioselectivity
Single-Step (m-CPBA) m-CPBA DCM, 40°C, 24 h 70–75% One-pot High oxidant waste, moderate yield
Catalytic (H5IO6/CrO3) H5IO6 + CrO3 MeCN, 80°C, 8 h 72–75% Direct synthesis Toxic catalysts, difficult purification

Practical Considerations and Scale-Up

Solvent and Reagent Selection

  • Selectfluor stability : Degrades in strongly acidic or basic conditions; neutral aqueous media preferred.
  • m-CPBA handling : Requires anhydrous conditions to prevent peroxide decomposition.

Purification Techniques

  • Chromatography-free isolation : The Selectfluor/m-CPBA method enables precipitation in H2O/EtOAC, bypassing column chromatography.
  • Recrystallization : Product purity ≥98% is achievable via ethanol/water (4:1) recrystallization.

Gram-Scale Synthesis

A 10 mmol scale reaction using the stepwise method yields 83–85% product, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

  • The 4-chloro substituent enhances metabolic stability compared to bromo analogs but reduces electrophilic reactivity .
  • Derivatives with flexible alkyl side chains (e.g., compound 42) exhibit improved blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics .
  • In acetylcholinesterase inhibition, the 4-chloro derivative’s planar structure facilitates π-π stacking with aromatic residues in the enzyme’s active site, a feature shared with donepezil-like analogs .

Conclusion this compound occupies a unique niche among benzoisothiazolone derivatives due to its balanced reactivity, metabolic stability, and versatile pharmacological profile. Its comparison with brominated, alkylated, and heterocyclic analogs underscores the importance of substituent position and electronic effects in modulating biological activity and synthetic feasibility.

Biological Activity

4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin, is a heterocyclic compound with notable structural features that include a benzene ring fused to an isothiazole ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4ClNO3S
  • Molar Mass : 217.63 g/mol
  • Density : 1.679 g/cm³
  • Melting Point : 210-212 °C
  • CAS Number : 3476-02-6

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways. The precise molecular targets and pathways involved depend on the context in which the compound is applied.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, a study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, ultimately triggering apoptotic pathways .

Study on Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent .

Investigation of Anticancer Mechanisms

In another study focusing on its anticancer effects, researchers treated human breast cancer cell lines with varying concentrations of the compound. The findings revealed that concentrations above 50 µM resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study concluded that the compound's ability to disrupt mitochondrial function was a key factor in its anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains chlorine and sulfone groupsAntimicrobial, Anticancer
BenzothiazoleLacks chlorine and sulfone groupsLimited biological activity
IsothiazoleSimilar five-membered ring structureVaries widely

Q & A

Q. What are the established synthetic routes for 4-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Chlorination of Saccharin Derivatives : Reacting sodium saccharin (C₇H₄NNaO₃S) with chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Purity is enhanced by recrystallization from ethanol or acetone .
  • Microwave-Assisted Synthesis : Reduced reaction times (10–30 minutes) and improved yields (46–64%) are achieved using microwave irradiation (100°C) with Mukaiyama’s reagent and triethylamine in CH₂Cl₂ .
  • Key Optimization Parameters :
    • Catalysts : Triethylamine improves nucleophilic substitution efficiency.
    • Solvents : Dichloromethane or methanol balances reactivity and solubility.
    • Temperature Control : Higher yields (e.g., 64%) are reported at 157–160°C for solid products .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.79 ppm for methoxy groups, δ 7.42 ppm for aromatic protons) confirm substituent positions .
  • Mass Spectrometry (MS) : HRMS-ESI (e.g., m/z 304.03141 for C₁₁H₁₄NO₅S₂ derivatives) validates molecular weight .
  • Purity Testing :
    • HPLC : Detects impurities <1% using amylose-based chiral columns .
    • Melting Point Analysis : Sharp melting ranges (e.g., 226–230°C) indicate crystalline purity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) affect bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Halogenation : The 4-chloro substituent enhances binding to hydrophobic pockets in enzymes like acetylcholinesterase (AChE). Comparative studies show chloro derivatives exhibit 10-fold higher Ki values (e.g., 10 nM for 5-HT₁A receptors) than non-halogenated analogs .
  • Alkylation : N-(thioalkyl) substitutions (e.g., methylsulfonylpropyl groups) alter photophysical properties, impacting redox activity in cancer-related carbonic anhydrase isoforms (CA IX/XII) .
  • SAR Workflow :
    • Synthesize derivatives via NaBH₄ reduction or Diels-Alder cycloaddition .
    • Screen in vitro using fluorescence-based enzyme assays.
    • Validate binding via molecular docking (e.g., AutoDock Vina) .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

Methodological Answer:

  • Yield Discrepancies : Variations (e.g., 46% vs. 64%) arise from solvent polarity (petroleum ether vs. EtOAC) or catalyst loading. Replicate reactions under controlled conditions (dry N₂ atmosphere, standardized stoichiometry) .
  • Bioactivity Variability :
    • Use isogenic cell lines to minimize biological noise.
    • Apply statistical tools (e.g., ANOVA) to differentiate assay outliers .
    • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with AChE’s peripheral anionic site) using AMBER or GROMACS. Focus on π-π stacking with Trp286 and hydrogen bonding with Tyr337 .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding derivative design .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential features (e.g., sulfonyl groups for CA XII inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

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